N-butyl-6-(4-ethylphenoxy)-1-hexanamine
Description
N-butyl-6-(4-ethylphenoxy)-1-hexanamine is a synthetic amine derivative characterized by a hexanamine backbone substituted with a butyl group at the nitrogen atom and a 4-ethylphenoxy moiety at the sixth carbon. Its structure combines a lipophilic aromatic group (4-ethylphenoxy) with a flexible aliphatic chain, conferring unique physicochemical properties. The ethyl group on the phenoxy ring may enhance solubility in nonpolar solvents compared to bulkier substituents, while the hexanamine chain facilitates interactions with biological targets or materials.
Properties
IUPAC Name |
N-butyl-6-(4-ethylphenoxy)hexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-3-5-14-19-15-8-6-7-9-16-20-18-12-10-17(4-2)11-13-18/h10-13,19H,3-9,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCSNVAPDBVPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC=C(C=C1)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Phenoxy Groups
- N-butyl-6-(2,4-dimethylphenoxy)hexan-1-amine (): Substituents: 2,4-dimethylphenoxy vs. 4-ethylphenoxy. Molecular Formula: C₁₉H₃₃NO (vs. C₁₈H₂₉NO for the target compound).
- 1-Hexanamine, 6-(4-phenylbutoxy)- (): Substituents: 4-phenylbutoxy vs. 4-ethylphenoxy. Impact: The phenylbutoxy group introduces greater hydrophobicity and rigidity, which may alter membrane permeability in biological systems . Molecular Weight: 249.39 g/mol (vs. ~275.43 g/mol estimated for the target compound).
Analogues with Varied Amine Substituents
- N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride (): Substituents: Benzyl group on the amine vs. butyl group. Application: Used as a reference standard in forensic analysis, highlighting its stability and detectability .
Physicochemical and Functional Comparisons
Key Research Findings and Implications
- Bioactivity: The ethylphenoxy group in the target compound may enhance interactions with lipid bilayers or hydrophobic protein domains, as seen in related surfactants and drug candidates .
- Synthetic Feasibility : Analogous compounds (e.g., thiourea-linked benzamides ) suggest scalability for industrial production.
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